molecular formula C11H12N2O B12853577 1-(Dimethylamino)quinolin-2(1H)-one

1-(Dimethylamino)quinolin-2(1H)-one

Cat. No.: B12853577
M. Wt: 188.23 g/mol
InChI Key: OIRFCOOSSXHQPN-UHFFFAOYSA-N
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Description

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, widely recognized for its presence in bioactive alkaloids and synthetic derivatives with diverse pharmacological activities . 1-(Dimethylamino)quinolin-2(1H)-one is a derivative featuring a dimethylamino (-N(CH₃)₂) substituent at the 1-position of the quinolin-2(1H)-one core.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(dimethylamino)quinolin-2-one

InChI

InChI=1S/C11H12N2O/c1-12(2)13-10-6-4-3-5-9(10)7-8-11(13)14/h3-8H,1-2H3

InChI Key

OIRFCOOSSXHQPN-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1C(=O)C=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)quinolin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This method is efficient and involves the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization .

Industrial Production Methods

Industrial production of 1-(Dimethylamino)quinolin-2(1H)-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-2(1H)-one derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry.

Scientific Research Applications

Pharmacological Applications

1-(Dimethylamino)quinolin-2(1H)-one and its derivatives have been studied for their potential in treating various diseases. The following table summarizes some key pharmacological applications:

Application Description References
Anticancer Activity Compounds in the quinolone family, including 1-(dimethylamino)quinolin-2(1H)-one, have been shown to induce apoptosis in cancer cells. Studies have demonstrated their effectiveness against different cancer cell lines, such as A549 (lung cancer). MTT assays indicated significant cytotoxicity at certain concentrations .
Antimicrobial Properties Derivatives of quinolin-2(1H)-one exhibit broad-spectrum antimicrobial activity. They have been effective against various bacterial strains, suggesting potential use as novel antibiotics .
Antiviral Activity Certain derivatives have shown promise as antiviral agents, inhibiting viruses such as HIV-1 by targeting specific viral enzymes .
Neurological Effects Research indicates that some quinolin-2(1H)-ones possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Synthesis Methodologies

The synthesis of 1-(dimethylamino)quinolin-2(1H)-one typically involves several chemical reactions that can vary based on the desired derivatives. Common methods include:

  • Condensation Reactions : These reactions often involve the condensation of an appropriate amine with a substituted quinoline derivative.
  • Cyclization Processes : Cyclization techniques are employed to form the quinolinone core structure from simpler precursors.

Recent advancements have introduced metal-catalyzed reactions that enhance yield and selectivity, allowing for the efficient synthesis of various derivatives .

Case Study 1: Anticancer Efficacy

A study conducted by Sharma et al. explored the anticancer properties of novel derivatives of 4-(aminomethyl)quinolin-2(1H)-one. The researchers synthesized multiple compounds and evaluated their cytotoxic effects on A549 lung cancer cells using MTT assays. Among the synthesized compounds, one derivative exhibited significant potency, highlighting the potential of quinolin-2(1H)-one derivatives as anticancer agents .

Case Study 2: Antiviral Activity

Another study focused on the antiviral capabilities of quinolin-2(1H)-one derivatives against HIV-1. The research demonstrated that certain compounds effectively inhibited the enzyme integrase, crucial for viral replication. This finding supports the further development of these compounds as therapeutic agents against HIV .

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolin-2(1H)-one derivatives exhibit varied biological activities depending on substituent type, position, and electronic effects. Below is a detailed comparison of 1-(Dimethylamino)quinolin-2(1H)-one with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Position/Type Key Properties/Bioactivity Synthesis Method Reference
1-(Dimethylamino)quinolin-2(1H)-one 1-N(CH₃)₂ Hypothesized enhanced solubility and CNS penetration due to polar -N(CH₃)₂ group; potential anticoagulant or antimicrobial activity (inferred) Likely via alkylation or Schiff base formation (not explicitly reported)
1-Methylquinolin-2(1H)-one 1-CH₃ Antimicrobial activity (e.g., compound 11: IC₅₀ values against bacterial strains) Condensation of 1-aminoquinolin-2(1H)-one with aldehydes
7-(Dimethylamino)-1-ethyl-3-phenylquinolin-2(1H)-one 7-N(CH₃)₂, 1-C₂H₅, 3-Ph Structural analog with anticoagulant potential (e.g., FXa/FXIa inhibition; IC₅₀ ~2–3 µM) Docking-guided synthesis and C6,8,9 position diversification
3-(Heteroaryl)quinolin-2(1H)-ones 3-heteroaryl (e.g., benzoxazole, indole) Anticancer and antimicrobial activities via C-H functionalization Pd-catalyzed cross-coupling
4-Hydroxyquinolin-2(1H)-ones 4-OH Anti-inflammatory and antimicrobial properties (e.g., compound 23: MIC 32 µg/mL against S. aureus) Condensation with dihydrodiazepines
5-(Trifluoromethyl)quinolin-2(1H)-one 5-CF₃ Enhanced lipophilicity; antibacterial/antifungal activity Multi-step halogenation and coupling

Key Comparative Insights:

Substituent Position: 1-Position Derivatives: The 1-methyl (1-CH₃) and 1-dimethylamino (1-N(CH₃)₂) groups differ in polarity and steric effects. The dimethylamino group likely improves water solubility and membrane permeability compared to methyl . 7-Position Derivatives: 7-(Dimethylamino) analogs (e.g., CAS 13468-27-4) show anticoagulant activity (FXa IC₅₀ = 3.68 µM), suggesting that dimethylamino groups in other positions may also enhance protease inhibition .

Biological Activity: Anticoagulant Activity: Pyrroloquinolinone derivatives with C6,8,9 substitutions (e.g., compound 3.68 µM against FXa) highlight the role of substituent diversity in coagulation factor inhibition . 1-(Dimethylamino) substitution may similarly modulate binding to serine proteases. Antimicrobial Activity: 4-Hydroxy-1-methyl derivatives (e.g., compound 23) show MIC values of 32 µg/mL against S. aureus, whereas 5-CF₃ analogs exhibit broader antifungal activity . The dimethylamino group’s basicity could enhance interactions with microbial targets.

Synthetic Accessibility: 1-Substituted quinolin-2(1H)-ones are typically synthesized via alkylation of 1-amino precursors or Schiff base formation (e.g., 1-((2-hydroxybenzylidene)amino) derivatives) . The dimethylamino group may require selective N-alkylation under controlled conditions.

For instance, 7-fluoro-3-(piperidin-4-yl)quinolin-2(1H)-one demonstrates enhanced receptor binding due to fluorine’s electronegativity, suggesting similar benefits for dimethylamino groups .

Biological Activity

1-(Dimethylamino)quinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

1-(Dimethylamino)quinolin-2(1H)-one features a quinoline backbone with a dimethylamino group at the 1-position. Its chemical structure can be represented as follows:

C10H10N2O\text{C}_10\text{H}_{10}\text{N}_2\text{O}

This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of 1-(Dimethylamino)quinolin-2(1H)-one is primarily attributed to its ability to modulate various enzymatic pathways. Notably, it has been studied for its role as an inhibitor of neuronal nitric oxide synthase (nNOS), which is involved in the production of nitric oxide (NO), a critical signaling molecule in the nervous system.

Inhibition of Nitric Oxide Synthase

Research indicates that derivatives of quinolin-2(1H)-one can selectively inhibit nNOS, leading to significant therapeutic effects in models of neuropathic pain. For instance, a study demonstrated that a related compound fully reversed thermal hyperalgesia in rats at a dosage of 30 mg/kg, showcasing the potential of this class of compounds in pain management .

Biological Activities

The compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that quinolin-2(1H)-one derivatives possess antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymes.
  • Anticancer Properties : Compounds within this class have been evaluated for their anticancer effects. For example, certain analogs have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : The anti-inflammatory potential is attributed to the modulation of nitric oxide levels and inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies highlight the biological activity and therapeutic potential of 1-(Dimethylamino)quinolin-2(1H)-one:

StudyFindings
Study 1 Demonstrated selective inhibition of nNOS with a related compound leading to pain relief in animal models .
Study 2 Evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria, showing significant inhibition .
Study 3 Investigated anticancer effects in various cell lines, reporting IC50 values indicating potent activity against breast and lung cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of quinolin-2(1H)-one derivatives. Modifications at different positions on the quinoline ring can enhance potency and selectivity. For instance, substituents at the 6-position have been shown to significantly affect nNOS inhibition potency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Dimethylamino)quinolin-2(1H)-one, and what reaction conditions are optimal?

  • Methodological Answer : The compound can be synthesized via the Pictet-Spengler reaction, where N-methyltryptamine reacts with an aldehyde under acidic catalysis to form the quinoline core . Alternatively, hydrogenation of nitro derivatives using Pd/C catalysts under H₂ atmosphere (e.g., 72.9% yield for 6-amino derivatives) is effective . Optimal conditions include reflux in polar aprotic solvents (e.g., DMF) and purification via flash chromatography.

Q. How can researchers characterize the structure of 1-(Dimethylamino)quinolin-2(1H)-one using spectroscopic methods?

  • Methodological Answer :

  • ¹H NMR : Key signals include aromatic protons (δ 6.4–8.1 ppm), methyl groups (δ 2.0–3.3 ppm), and carbonyl environments (e.g., δ 2.6–4.1 ppm for dimethylamino substituents) .
  • IR : Confirm carbonyl (C=O) stretches near 1630–1650 cm⁻¹ and NH/OH bonds (3200–3450 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 260–290 for derivatives) and fragmentation patterns validate the structure .

Q. What preliminary biological screening assays are suitable for evaluating quinolin-2(1H)-one derivatives?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi, with MIC values calculated .
  • Enzyme Inhibition : Fluorescence-based assays for targets like HCV RNA polymerase or coagulation factors (e.g., Factor Xa inhibition using chromogenic substrates) .

Advanced Research Questions

Q. What strategies can optimize the yield of 1-(Dimethylamino)quinolin-2(1H)-one in multi-step syntheses?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd/C with controlled H₂ pressure (e.g., 44.8% yield for 8-fluoro derivatives) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance intermediate stability .
  • Purification : Employ Biotage flash chromatography with gradients of ethyl acetate/hexane to isolate high-purity products .

Q. How do structural modifications at the 3-position of quinolin-2(1H)-one impact anticoagulant activity?

  • Methodological Answer :

  • Introduce substituents like thiophene-carboximidamide (e.g., compound 26 ) to enhance Factor Xa/XIa inhibition.
  • In Vitro Testing : Measure IC₅₀ values using chromogenic substrates (S-2222 for Xa, S-2366 for XIa) .
  • SAR Analysis : Electron-withdrawing groups (e.g., nitro, fluoro) at position 8 improve potency (e.g., compound 19 : IC₅₀ = 282 nM) .

Q. How should researchers resolve contradictions in reported synthetic yields or bioactivity data?

  • Methodological Answer :

  • Reaction Replication : Standardize conditions (e.g., solvent purity, catalyst loading) across labs.
  • Analytical Validation : Use HPLC-MS to confirm compound identity and purity, as impurities may skew bioactivity .
  • Meta-Analysis : Compare datasets from studies using similar derivatives (e.g., 3-amino vs. 4-hydroxy substitutions) to identify trends .

Q. What advanced techniques are used to study the mechanism of action of 1-(Dimethylamino)quinolin-2(1H)-one in enzyme inhibition?

  • Methodological Answer :

  • X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., HCV polymerase) to identify binding motifs .
  • Molecular Dynamics Simulations : Model ligand-enzyme interactions to predict substituent effects on affinity .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for lead optimization .

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